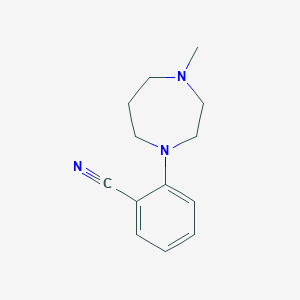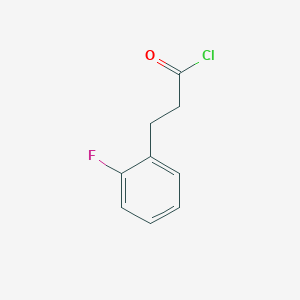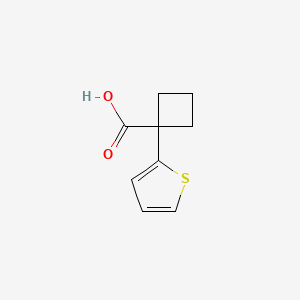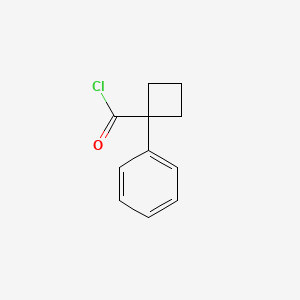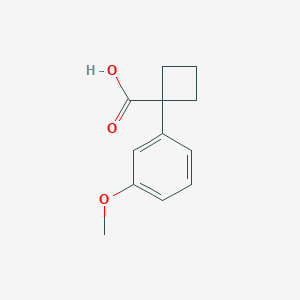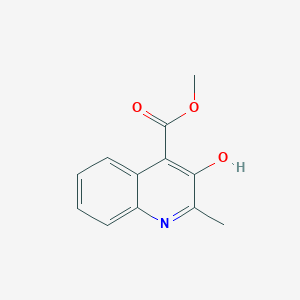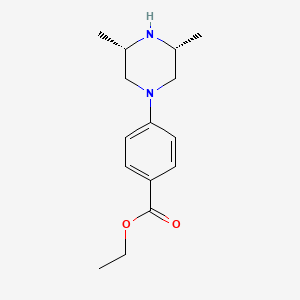
Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, and stability. It also involves looking at the compound’s reactivity with other substances.Applications De Recherche Scientifique
Antiplatelet Activity
Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate derivatives have been researched for their potential antiplatelet activity. A study by Chen et al. (2008) demonstrated that certain derivatives of this compound can effectively inhibit PAR4-mediated platelet aggregation, which is crucial in developing novel antiplatelet drugs (Chen et al., 2008).
Anti-Juvenile Hormone Activity
Research by Furuta et al. (2010) highlighted the use of ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate derivatives in controlling juvenile hormone levels in silkworms. This is significant for understanding hormone regulation in insects, which can have applications in pest control (Furuta et al., 2010).
Synthesis of Potential Metabolites
Sunthankar et al. (1993) focused on synthesizing potential metabolites of this compound, contributing to a better understanding of its pharmacokinetics and potential therapeutic applications (Sunthankar et al., 1993).
Crystal Structure Analysis
The compound has also been the subject of crystal structure analysis, as seen in the work by Wang et al. (2011), which helps in understanding its chemical properties and potential for forming various derivatives (Wang et al., 2011).
Biological Activity Studies
Various studies have explored the biological activity of derivatives of ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate. For instance, research on its anti-juvenile hormone activity and potential as a corrosion inhibitor provides insights into its diverse applications in biochemistry and materials science (Yamada et al., 2016), (Elayyachy et al., 2005).
Safety And Hazards
This involves studying the toxicity of the compound and any risks associated with its use. It includes looking at safety data sheets and any relevant regulatory information.
Orientations Futures
This involves looking at potential future research directions. It could include potential applications of the compound, areas where further research is needed, or new methods of synthesis.
Propriétés
IUPAC Name |
ethyl 4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-4-19-15(18)13-5-7-14(8-6-13)17-9-11(2)16-12(3)10-17/h5-8,11-12,16H,4,9-10H2,1-3H3/t11-,12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOONFTHLRKSAHN-TXEJJXNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC(NC(C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C[C@H](N[C@H](C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

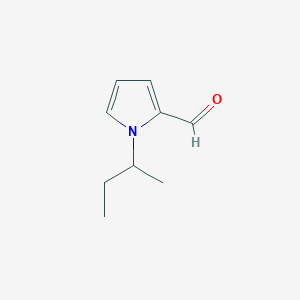
![2-[2-(Methylsulfonyl)phenoxy]acetic acid](/img/structure/B1324334.png)
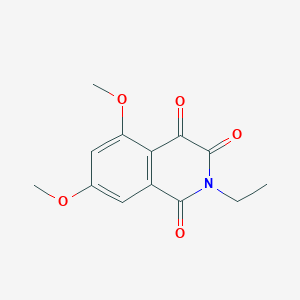

![4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester](/img/structure/B1324340.png)
![Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1324342.png)
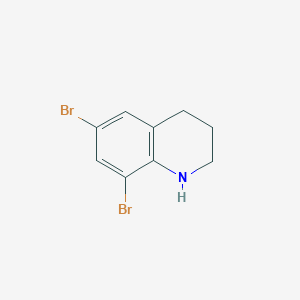
![7-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1324351.png)
